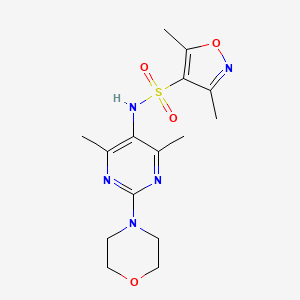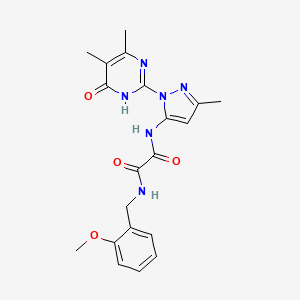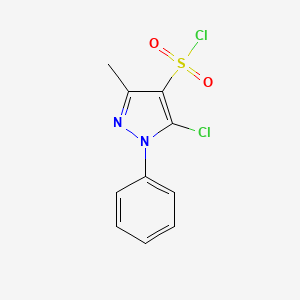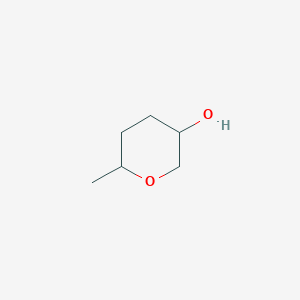
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,5-dimethylisoxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,5-dimethylisoxazole-4-sulfonamide” is a chemical compound that has been studied in the context of inhibiting heat shock protein 70 (Hsp70), an emerging cancer target . Inhibition of Hsp70 may affect multiple cancer-associated signaling pathways and result in significant cancer cell apoptosis .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis of “N-(2-((4,6-Dimethoxy-2-(piperidin-1-yl)pyrimidin-5-yl)thio)pyrimidin-4-yl)acrylamide” involved the addition of acryloyl chloride to a solution of a precursor compound in dichloromethane, followed by stirring at room temperature for 24 hours .Wissenschaftliche Forschungsanwendungen
Antiviral Applications
A study demonstrated the synthesis of morpholine substituted sulfonamide derivatives, showing significant antiviral activity against avian paramyxovirus, with one derivative exhibiting higher antiviral activity than a commercial antiviral drug, Ribavirin (Selvakumar et al., 2018).
Antimicrobial Activity
Research on pyrimidine-triazole derivatives synthesized from morpholin-3-one molecule revealed noteworthy antimicrobial activity against selected bacterial and fungal strains, showcasing the potential of these compounds in fighting infections (Majithiya & Bheshdadia, 2022).
Herbicidal Activity
A study on biophore models including triazolopyrimidinesulfonamide revealed certain synthesized compounds demonstrating good herbicidal activity against a range of species. This indicates a potential application in agriculture (Ren et al., 2000).
Anticancer Potential
Compounds containing thiophene and N-substituted thieno[3,2-d] pyrimidine, which share structural similarities with the compound , showed significant in vitro activity against human tumor cell lines. This highlights their potential in cancer treatment (Hafez et al., 2017).
Antioxidant Properties
Novel indole-based heterocycles, structurally related to the specified compound, demonstrated high antioxidant activity, outperforming ascorbic acid in certain tests. This suggests possible use in oxidative stress-related conditions (Aziz et al., 2021).
Age-Related Disease Treatment
A study synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger groups, showing protective effects against cellular damage induced by hydrogen peroxide. This suggests a role in treating age-related diseases (Jin et al., 2010).
Cardiovascular Applications
Research on 2,4-dihydro-2,4,5-trisubstituted-3H-1,2,4-triazol-3-ones, which are chemically akin to the compound , showed potent angiotensin II antagonism, indicating potential use in cardiovascular diseases (Ashton et al., 1994).
Transition Metal Complex Applications
The synthesis and characterization of sulfonamide-derived ligands and their transition metal complexes revealed moderate to significant antibacterial and antifungal activity, indicating potential in developing new antimicrobial agents (Chohan & Shad, 2011).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4S/c1-9-13(19-25(21,22)14-11(3)18-24-12(14)4)10(2)17-15(16-9)20-5-7-23-8-6-20/h19H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXAWPTVHUTWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NS(=O)(=O)C3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,5-dimethylisoxazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethan-1-one, Mixture of diastereomers](/img/structure/B2824156.png)

![N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2824161.png)




![[(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride](/img/structure/B2824171.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-2-cyclopropyl-6-methylpyrimidine](/img/structure/B2824173.png)

![1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2824175.png)